

5-Bromobenzo[c][1][2][3]selenadiazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Bromobenzo[c]
[1,2,5]selenadiazole

Cat. No.: B181497

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[c][1][2][3]selenadiazole is a halogenated heterocyclic compound belonging to the benzoselenadiazole family. This class of molecules has garnered significant interest in the fields of medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities. The presence of the selenium atom and the bromo substituent imparts specific physicochemical characteristics that make 5-Bromobenzo[c][1][2][3]selenadiazole a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a detailed overview of the chemical properties of 5-Bromobenzo[c][1][2][3]selenadiazole, including its synthesis, reactivity, and potential applications.

Chemical Properties and Data

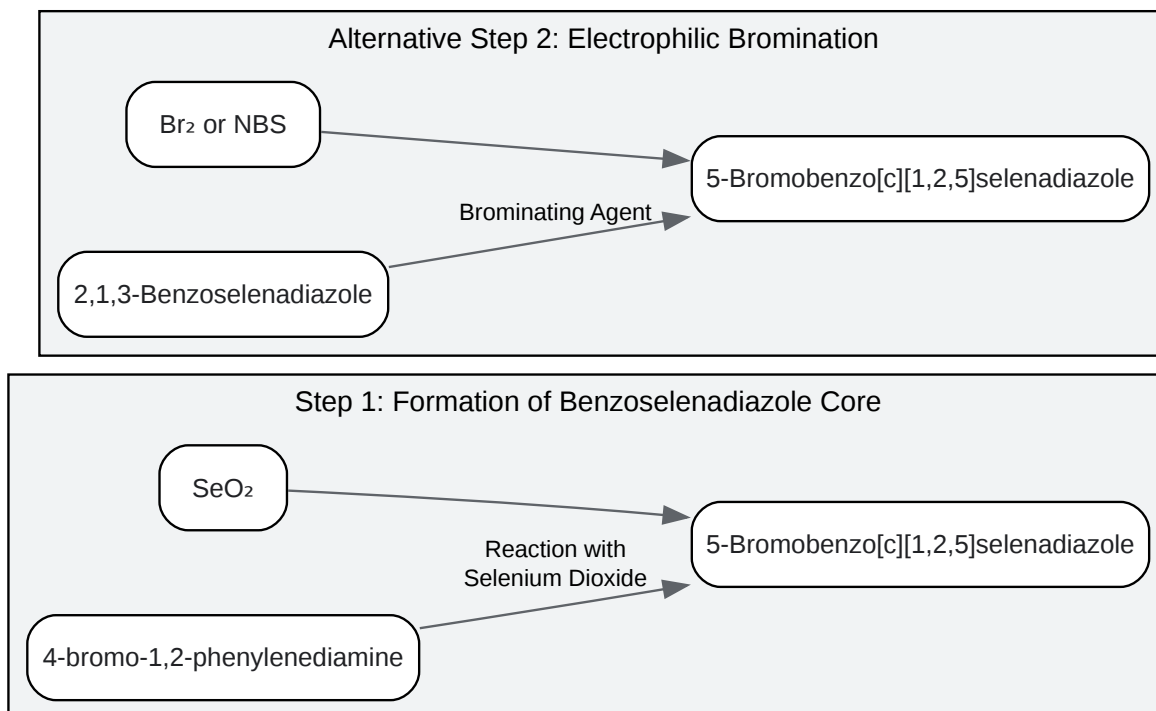
A summary of the key chemical identifiers and computed properties for 5-Bromobenzo[c][1][2][3]selenadiazole is presented below.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrN ₂ Se	--INVALID-LINK--
Molecular Weight	261.97 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	1753-19-1	--INVALID-LINK--
IUPAC Name	5-bromo-2,1,3-benzoselenadiazole	--INVALID-LINK--
Synonyms	5-BROMO-2,1,3-BENZOSELENADIAZOLE, 2,1,3-Benzoselenadiazole, 5-bromo-	--INVALID-LINK--

Synthesis

While a specific detailed experimental protocol for the synthesis of 5-Bromobenzo[c][1][2][3]selenadiazole is not readily available in the reviewed literature, a general synthetic approach can be inferred from the preparation of the parent compound, 2,1,3-benzoselenadiazole, and standard bromination techniques. The synthesis would likely involve a two-step process: the formation of the benzoselenadiazole core followed by electrophilic bromination.

A plausible synthetic pathway is outlined below.



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Figure 1. Plausible synthetic pathways for 5-Bromobenzo[c][1][2][3]selenadiazole.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2,1,3-Benzoselenadiazole (Parent Compound) A general procedure for the synthesis of the parent 2,1,3-benzoselenadiazole involves the reaction of o-phenylenediamine with selenium dioxide.[4][5]

- Dissolve o-phenylenediamine in a suitable solvent, such as ethanol.
- Add an aqueous solution of selenous acid (H₂SeO₃), prepared from selenium dioxide (SeO₂), dropwise to the o-phenylenediamine solution.
- The reaction mixture is typically stirred at room temperature or with gentle heating.
- The product, 2,1,3-benzoselenadiazole, precipitates from the solution and can be collected by filtration.

- Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.[4]

Step 2: Bromination of 2,1,3-Benzoselenadiazole The subsequent step would involve the selective bromination of the benzoselenadiazole core at the 5-position.

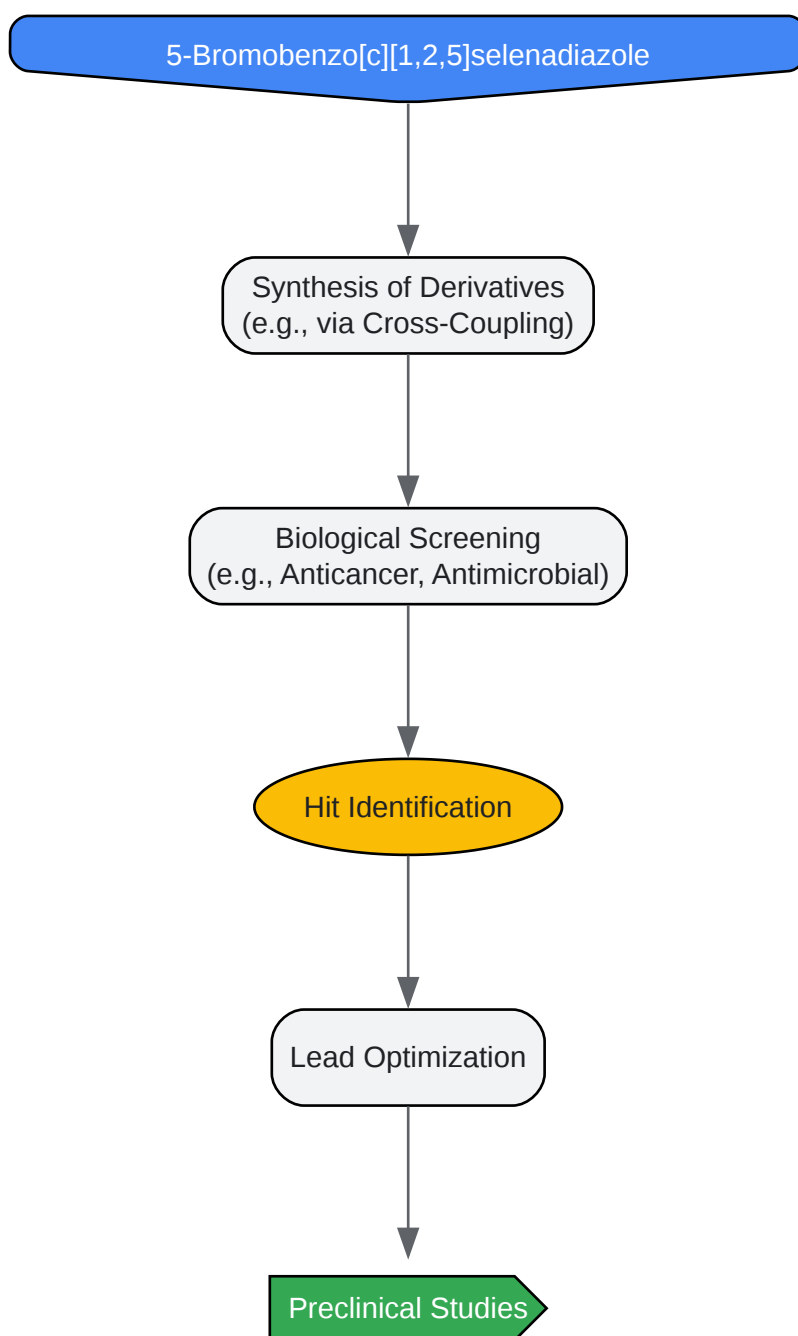
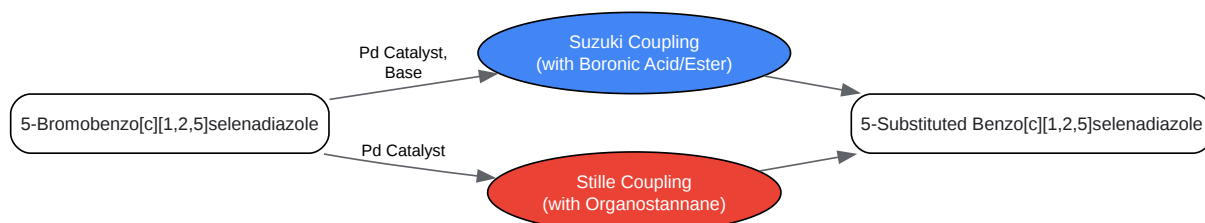
- Dissolve 2,1,3-benzoselenadiazole in a suitable solvent, such as a halogenated solvent or a strong acid.
- Add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The choice of solvent and brominating agent will influence the regioselectivity of the reaction.
- The reaction is typically carried out at a controlled temperature to prevent side reactions.
- After the reaction is complete, the mixture is worked up to isolate the crude product. This may involve quenching excess bromine, extraction, and washing.
- The final product, 5-Bromobenzo[c][1][2][3]selenadiazole, is then purified, typically by column chromatography or recrystallization.

Reactivity

The chemical reactivity of 5-Bromobenzo[c][1][2][3]selenadiazole is primarily dictated by the presence of the bromine atom on the benzene ring. This C-Br bond is susceptible to various cross-coupling reactions, making it a versatile precursor for the synthesis of more complex derivatives.

Cross-Coupling Reactions:

The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the benzoselenadiazole ring.[6][7]



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